molecular formula C15H14N2O3 B2464032 N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2309732-06-5

N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No. B2464032
CAS RN: 2309732-06-5
M. Wt: 270.288
InChI Key: BJTJAGZGYABSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzodioxine family, which is known for its diverse biological activities.

Mechanism of Action

Target of Action

The primary targets of N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide are Tyrosine-protein kinase ABL1 and Tyrosine-protein kinase transforming protein Abl . These proteins play a crucial role in cell differentiation, cell division, cell adhesion, and stress response.

Mode of Action

The compound interacts with its targets through hydrogen bonds between the amine and amide, and amide and pyrimidine atoms . This interaction leads to changes in the conformation and activity of the target proteins, thereby influencing cellular processes.

Pharmacokinetics

The compound’s structure suggests that it may have strongN–H⋯O hydrogen bonds , which could influence its absorption and distribution . More research is needed to understand its metabolism, excretion, and overall impact on bioavailability.

Advantages and Limitations for Lab Experiments

N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and is commercially available. It has also been shown to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the scientific research of N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to exhibit neuroprotective properties and may have the potential to slow or halt the progression of these diseases. Another area of interest is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. This compound has been shown to improve insulin sensitivity and reduce adiposity in animal models. Further studies are needed to explore the therapeutic potential of this compound in these and other diseases.

Synthesis Methods

The synthesis of N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves a multi-step process. The first step involves the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid, which is then reacted with 4-methyl-3-pyridylamine to obtain the desired compound. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been investigated for its potential use in the treatment of cancer, metabolic disorders, and cardiovascular diseases. The scientific research application of this compound is diverse, and ongoing studies continue to explore its potential uses.

properties

IUPAC Name

N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-5-6-16-9-12(10)17-15(18)11-3-2-4-13-14(11)20-8-7-19-13/h2-6,9H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTJAGZGYABSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2=C3C(=CC=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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